molecular formula C10H13IN2O B049149 N-(3-Iodopyridin-4-yl)pivalamide CAS No. 113975-33-0

N-(3-Iodopyridin-4-yl)pivalamide

Cat. No.: B049149
CAS No.: 113975-33-0
M. Wt: 304.13 g/mol
InChI Key: GPMKCDBJLNTANL-UHFFFAOYSA-N
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Description

N-(3-Iodopyridin-4-yl)pivalamide is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a pivalamide group. This compound is used primarily in laboratory settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodopyridin-4-yl)pivalamide typically involves the iodination of a pyridine derivative followed by the introduction of a pivalamide group. One common method involves the reaction of 3-iodopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodopyridin-4-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

N-(3-Iodopyridin-4-yl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Iodopyridin-4-yl)pivalamide involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromopyridin-4-yl)pivalamide
  • N-(3-Chloropyridin-4-yl)pivalamide
  • N-(3-Fluoropyridin-4-yl)pivalamide

Uniqueness

N-(3-Iodopyridin-4-yl)pivalamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-(3-iodopyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMKCDBJLNTANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356049
Record name N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113975-33-0
Record name N-(3-Iodo-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113975-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Iodopyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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